molecular formula C11H11N3O B1349333 4-(4-Methoxyphenyl)pyrimidin-2-amine CAS No. 99844-02-7

4-(4-Methoxyphenyl)pyrimidin-2-amine

Cat. No.: B1349333
CAS No.: 99844-02-7
M. Wt: 201.22 g/mol
InChI Key: GHSMJZASRNAUBJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H11N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Mechanism of Action

Target of Action

The primary targets of 4-(4-Methoxyphenyl)pyrimidin-2-amine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also shows inhibitory effects against Aurora kinase A (AURKA), a protein that plays a crucial role in cell division .

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . In the case of AURKA, it selectively inhibits its activity, leading to reduced phosphorylation of AURKA at Thr283 .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation and cell division. By inhibiting the inflammatory mediators, it can potentially downregulate the inflammatory response . In terms of cell division, the inhibition of AURKA disrupts the normal cell cycle, particularly affecting the transition from the G2 phase to the M phase .

Pharmacokinetics

Its degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The inhibition of inflammatory mediators by this compound can lead to potent anti-inflammatory effects . In terms of its anticancer properties, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in certain cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, its efficacy can be affected by the presence of other substances in the environment, such as other drugs or biochemical compounds.

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as Aurora kinase A (AURKA), which is involved in cell cycle regulation. The compound inhibits AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in human colon cancer cells . This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . This compound also influences cell signaling pathways, such as the NF-kB inflammatory pathway, by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, it affects gene expression by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits Aurora kinase A (AURKA) by binding to its active site, reducing its phosphorylation activity . Furthermore, it inhibits the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins, thereby reducing inflammation and promoting neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory effects on tubulin polymerization and AURKA activity over extended periods . The long-term effects on cellular function and potential degradation products in in vivo studies remain to be fully elucidated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective properties without noticeable toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux. The compound is metabolized through pathways involving cytochrome P450 enzymes, particularly CYP1A2, which it inhibits . This inhibition can affect the metabolism of other drugs and endogenous compounds, highlighting the need for careful consideration of potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential for systemic distribution . It is not a substrate for P-glycoprotein (P-gp), which suggests that it may avoid efflux mechanisms that limit the bioavailability of certain drugs

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. It has been observed to localize within the cytoplasm, where it interacts with tubulin and other cytoskeletal components . Additionally, its interactions with AURKA and NF-kB proteins suggest its presence in the nucleus and involvement in nuclear signaling pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(4-hydroxyphenyl)pyrimidin-2-amine .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)pyrimidin-2-amine
  • 4-(4-Chlorophenyl)pyrimidin-2-amine
  • 4-(4-Nitrophenyl)pyrimidin-2-amine

Uniqueness

4-(4-Methoxyphenyl)pyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(4-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSMJZASRNAUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370693
Record name 4-(4-methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99844-02-7
Record name 4-(4-methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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